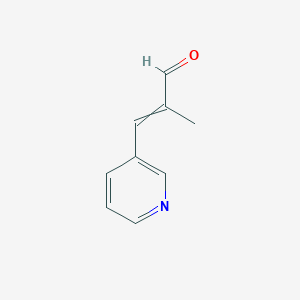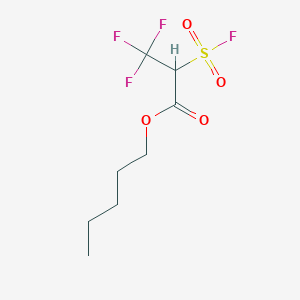
5-Bromohex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromohex-5-en-1-ol involves the reaction of 6-bromo-1-hexene with tetrabutylammonium bromide as a catalyst in an acetonitrile solvent. The reaction mixture is heated and then cooled to room temperature. The reaction solution is concentrated under reduced pressure, and the product is extracted using methyl tert-butyl ether. The organic phase is then hydrolyzed with an alkaline aqueous solution and methanol, followed by concentration and drying to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also include additional purification steps to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromohex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromohex-5-enal or 5-Bromohex-5-enoic acid.
Reduction: 5-Hexen-1-ol.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
5-Bromohex-5-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromohex-5-en-1-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-hexene: Similar structure but lacks the hydroxyl group.
5-Hexen-1-ol: Similar structure but lacks the bromine atom.
5-Hexyn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness
5-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
69441-76-5 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
5-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-6(7)4-2-3-5-8/h8H,1-5H2 |
InChI Key |
CSTXIBXKUGBHJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)


